molecular formula HCNO<br>CHNO B1210680 Fulminic acid CAS No. 51060-05-0

Fulminic acid

Cat. No. B1210680
CAS RN: 51060-05-0
M. Wt: 43.025 g/mol
InChI Key: UXKUODQYLDZXDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fulminic acid is a nitrile oxide resulting from the oxidation of hydrogen cyanide. It is a hydracid, a nitrile oxide and a one-carbon compound. It is a conjugate acid of a fulminate.

Scientific Research Applications

Synthesis and Structural Analysis

Fulminic acid and its derivatives have been a subject of interest in various scientific research applications. A significant aspect of research involves the synthesis and structural analysis of fulminic acid. Studies have explored its preparation and polymerization behavior, particularly focusing on its role in the synthesis of compounds like isoxazoles (Rosenwasser, 1965). Additionally, fulminic acid's molecular parameters, including its equilibrium structure and potential energy functions, have been determined through ab initio calculations, revealing insights into its chemical behavior and properties (Koput, Winnewisser, & Winnewisser, 1996).

In Astrophysics

Fulminic acid has also been detected in interstellar space, indicating its relevance in astrophysical studies. Its discovery in dark clouds and star-forming regions highlights the presence of complex organic molecules in the cosmos, providing valuable data for understanding chemical processes in these environments (Marcelino, Cernicharo, Tercero, & Roueff, 2008). Further studies involving gas-grain models of fulminic acid and its isomers in assorted interstellar environments contribute to a deeper comprehension of cosmic chemistry (Quan, Herbst, Osamura, & Roueff, 2010).

Chemical Reactions and Interactions

Research on fulminic acid also encompasses its chemical reactions and interactions. Studies have examined the reaction mechanisms of fulminic acid with various radicals, revealing intricate details about its potential energy surface and product formation. This has implications for understanding its behavior in different environments, including combustion processes (Nguyen, Nguyen, & Vereecken, 2018). Additionally, research into the comparative study of fulminic acid with other CHNO isomers offers insights into their differences in structure and behavior, enhancing our understanding of these compounds (Teles, Maier, Hess, Schaad, Winnewisser, & Winnewisser, 1989).

properties

CAS RN

51060-05-0

Product Name

Fulminic acid

Molecular Formula

HCNO
CHNO

Molecular Weight

43.025 g/mol

IUPAC Name

formonitrile oxide

InChI

InChI=1S/CHNO/c1-2-3/h1H

InChI Key

UXKUODQYLDZXDL-UHFFFAOYSA-N

SMILES

C#[N+][O-]

Canonical SMILES

C#[N+][O-]

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fulminic acid

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